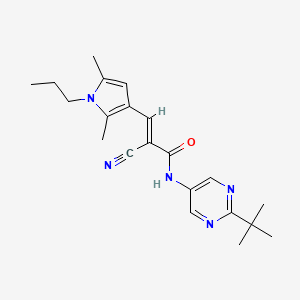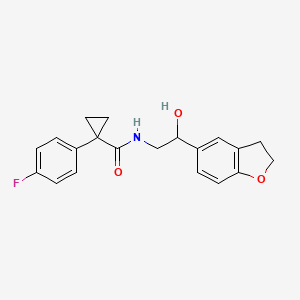![molecular formula C13H20N2O B2984458 2-[(1-Methylpiperidin-2-yl)methoxy]aniline CAS No. 869945-94-8](/img/structure/B2984458.png)
2-[(1-Methylpiperidin-2-yl)methoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Piperidines, which are part of the structure of 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 2-[(1-Methylpiperidin-2-yl)methoxy]aniline consists of a piperidine ring attached to an aniline group via a methoxy bridge. The molecular weight of this compound is 220.316.Chemical Reactions Analysis
The synthesis of piperidine derivatives like 2-[(1-Methylpiperidin-2-yl)methoxy]aniline involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, such as its melting point, boiling point, and density, are not explicitly mentioned in the available literature .Scientific Research Applications
Catalysis and Chemical Reactions
- Research on the catalytic mechanisms and synthesis of novel compounds has shown that certain aniline derivatives, including those similar to 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, play a crucial role. For instance, palladium complexes bearing phosphorus ligands have demonstrated efficiency in the N-allylation of aniline, highlighting the importance of aniline derivatives in facilitating such catalytic processes (Ozawa et al., 2002).
Polymer Science
- In polymer science, derivatives of aniline, such as 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, have been investigated for their electrochemical properties and applications in creating conductive polymers. Studies have demonstrated that methyl and methoxy substituted polyanilines exhibit distinct conductivities and morphologies, influenced by their steric and electronic effects, which are critical for designing advanced polymeric materials (D'aprano, Leclerc, & Zotti, 1993).
Materials Chemistry
- Aniline methylation on zeolite H–Y has been explored for its potential in generating surface species crucial for chemical reactions. This research underscores the role of methoxyaniline derivatives in surface chemistry and their interactions with catalysts, providing insights into the mechanistic pathways of aniline alkylation (Ivanova et al., 2001).
Sensors and Detection
- Aniline derivatives have also been applied in the development of chemical sensors. A study on Schiff-base fluorescent sensors for detecting metal ions exemplifies how modifications in the aniline structure, akin to 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, can lead to significant enhancements in fluorescence responses, offering a method for monitoring metal ion concentrations in biological systems (Tian et al., 2015).
Corrosion Inhibition
- The efficacy of aniline derivatives in corrosion protection has been evaluated, with findings indicating that such compounds, including those structurally related to 2-[(1-Methylpiperidin-2-yl)methoxy]aniline, serve as effective inhibitors against carbon steel corrosion in acidic solutions. These studies highlight the potential of aniline derivatives in extending the lifespan of metal components in industrial settings (Dagdag et al., 2019).
properties
IUPAC Name |
2-[(1-methylpiperidin-2-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-15-9-5-4-6-11(15)10-16-13-8-3-2-7-12(13)14/h2-3,7-8,11H,4-6,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNUDOHSZUNASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1COC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-piperidin-2-ylmethoxy)-phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


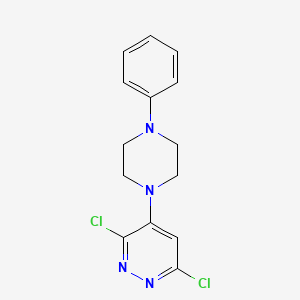
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2984378.png)
![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)
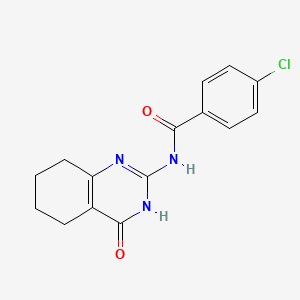

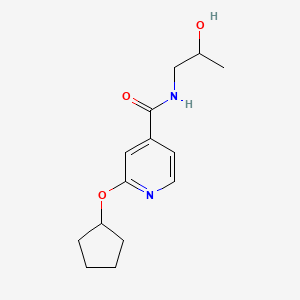
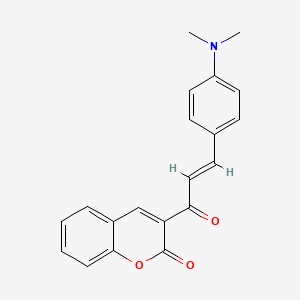
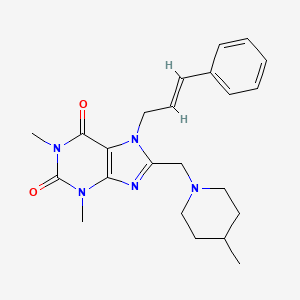
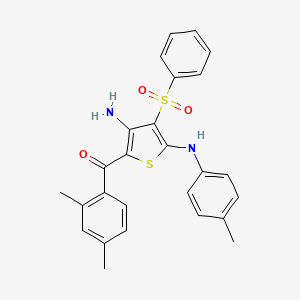
![(1H-indol-3-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2984390.png)
